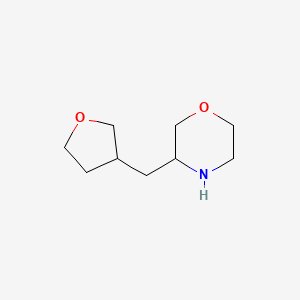

3-(Oxolan-3-ylmethyl)morpholine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(oxolan-3-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-11-6-8(1)5-9-7-12-4-2-10-9/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPVVNOZTVENQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 3 Oxolan 3 Ylmethyl Morpholine

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(Oxolan-3-ylmethyl)morpholine, these methods offer a lens to view its electronic architecture and predict its behavior in chemical reactions.

Density Functional Theory (DFT) Applications for Ground State Geometries

Density Functional Theory (DFT) is a powerful computational tool used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. uobaghdad.edu.iq By employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), the equilibrium structure of molecules can be accurately predicted. researchgate.net This process of geometry optimization is crucial as the electronic properties and subsequent chemical behavior are highly dependent on the molecular structure. For complex molecules, DFT calculations can help identify the most energetically favorable conformations by exploring the potential energy surface. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a key concept in predicting the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals are critical in understanding how a molecule will interact with other chemical species.

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its potential to act as an electrophile. pku.edu.cn The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

FMO analysis can be used to predict the outcomes of various reactions, including their rates and selectivity. numberanalytics.com For instance, in a cycloaddition reaction, the interaction between the HOMO of one reactant and the LUMO of the other governs the reaction pathway. nih.gov Computational methods like DFT are employed to calculate the energies and visualize the shapes of the HOMO and LUMO, providing valuable insights for designing and understanding chemical reactions. numberanalytics.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. researchgate.netrsc.org It provides a color-coded map of the electrostatic potential on the electron density surface of a molecule. researchgate.net Different colors represent different potential values: red typically indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potentials. researchgate.net

MEP analysis is instrumental in identifying the reactive sites of a molecule. researchgate.netresearchgate.net For example, the negative regions (red) highlight the locations of lone pairs of electrons on heteroatoms like oxygen and nitrogen, which are often the sites of protonation or coordination to Lewis acids. The positive regions (blue), often found around hydrogen atoms attached to electronegative atoms, indicate acidic protons. By providing a visual representation of the charge landscape, MEP maps offer crucial information for understanding intermolecular interactions, such as hydrogen bonding and host-guest recognition. rsc.orgresearchgate.net

Reactivity Parameters Derived from Electronic Structure

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These parameters provide a more quantitative measure of the concepts described by FMO theory.

| Parameter | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons from the environment. |

Table 1: Key reactivity parameters derived from electronic structure calculations.

These parameters, calculated using the energies of the HOMO and LUMO, offer a comprehensive understanding of a molecule's reactivity profile. imist.ma

Conformational Analysis and Molecular Dynamics Studies

The three-dimensional shape of a molecule is not static and can adopt various conformations. Understanding these different spatial arrangements and their relative energies is crucial for predicting a molecule's physical and biological properties.

Topological and Surface Analysis for Intermolecular Forces

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a powerful computational method used to visualize and characterize non-covalent interactions within and between molecules. This technique is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, it is possible to identify and distinguish between different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsion.

The analysis typically generates three-dimensional isosurfaces where colors indicate the nature of the interaction:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions, indicating steric clashes.

A corresponding two-dimensional plot quantifies these interactions, with distinct spikes pointing to different interaction types.

Despite the utility of this method, no published research has performed an RDG analysis on 3-(Oxolan-3-ylmethyl)morpholine. Such a study would be anticipated to reveal intramolecular hydrogen bonding possibilities, for instance, between the morpholine (B109124) nitrogen or the oxolane oxygen and nearby hydrogen atoms, as well as various van der Waals contacts that dictate the compound's conformational preferences. However, without specific calculations, any discussion of these interactions remains speculative.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a quantum chemical method that provides a measure of the probability of finding an electron pair in a given region of a molecule. It is a valuable tool for visualizing and understanding chemical bonding, including covalent bonds, lone pairs, and the electronic structure of molecules. ELF values range from 0 to 1, where high values (approaching 1) correspond to regions with a high degree of electron localization, characteristic of covalent bonds and lone pairs.

An ELF analysis of 3-(Oxolan-3-ylmethyl)morpholine would be expected to show distinct basins of high localization corresponding to:

The C-C, C-H, C-O, and C-N covalent bonds.

The lone pairs of electrons on the oxygen and nitrogen atoms of the morpholine and oxolane rings.

The precise topology and localization values would offer quantitative insights into the electronic structure of the molecule. However, a comprehensive search of the scientific literature indicates that no ELF analysis has been conducted and reported for 3-(Oxolan-3-ylmethyl)morpholine. Therefore, no specific data or visualizations can be presented.

Spectroscopic Characterization Methodologies Applied to 3 Oxolan 3 Ylmethyl Morpholine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(Oxolan-3-ylmethyl)morpholine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecule's proton and carbon skeletons.

¹H-NMR Spectroscopy: The proton NMR spectrum of 3-(Oxolan-3-ylmethyl)morpholine is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) and oxolane rings, as well as the methylene (B1212753) bridge connecting them. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. Protons on carbons attached to the nitrogen of the morpholine ring typically appear in the range of 2.3-3.0 ppm. libretexts.org Similarly, protons on carbons adjacent to the oxygen atoms in both rings will be shifted downfield. The complexity of the spectrum will be influenced by spin-spin coupling between neighboring protons, which provides valuable information about the connectivity of the molecule. For N-substituted morpholines, the chair conformation of the ring is often observed at room temperature. nih.gov

¹³C-NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbons bonded to the electronegative nitrogen and oxygen atoms are expected to resonate at lower field (higher ppm values) compared to the other saturated carbons. Carbons directly attached to the nitrogen in a morpholine ring typically appear in the 10-65 ppm region. libretexts.org The chemical shifts for the oxolane ring carbons can be inferred from related structures like (tetrahydrofuran-3-yl)methanamine.

Predicted NMR Data for 3-(Oxolan-3-ylmethyl)morpholine

| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

|---|---|---|

| Morpholine H-2, H-6 (axial) | ~2.4 - 2.6 | ~67 |

| Morpholine H-2, H-6 (equatorial) | ~2.6 - 2.8 | |

| Morpholine H-3, H-5 (axial) | ~2.2 - 2.4 | ~54 |

| Morpholine H-3, H-5 (equatorial) | ~2.8 - 3.0 | |

| Methylene Bridge (-CH₂-) | ~2.4 - 2.6 | ~60 |

| Oxolane H-2, H-5 | ~3.6 - 3.8 | ~68 |

| Oxolane H-3 | ~2.5 - 2.7 | ~38 |

| Oxolane H-4 | ~1.8 - 2.0 | ~31 |

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-(Oxolan-3-ylmethyl)morpholine, the IR spectrum is characterized by absorptions corresponding to the stretching and bending vibrations of its C-H, C-N, and C-O bonds.

The most prominent bands in the IR spectrum of a saturated amine like 3-(Oxolan-3-ylmethyl)morpholine are the C-H stretching vibrations, which typically appear in the 2800-3000 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkages in both the morpholine and oxolane rings are expected to produce strong absorptions in the 1070-1150 cm⁻¹ range. The C-N stretching vibration of the tertiary amine in the morpholine ring is generally weaker and appears in the 1020-1250 cm⁻¹ region. spectroscopyonline.com A study on morpholine-4-ylmethylthiourea has provided a detailed harmonic analysis of the vibrational modes of the morpholine-ylmethyl moiety, which can be used as a reference for assigning the spectrum of 3-(Oxolan-3-ylmethyl)morpholine. nih.gov

Characteristic IR Absorption Bands for 3-(Oxolan-3-ylmethyl)morpholine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C-O-C Stretch (Ether) | 1070 - 1150 | Strong |

| C-N Stretch (Tertiary Amine) | 1020 - 1250 | Medium-Weak |

| CH₂ Bend (Scissoring) | 1440 - 1480 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For 3-(Oxolan-3-ylmethyl)morpholine, MS is crucial for confirming the molecular weight and providing structural information through the analysis of its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound.

The fragmentation of N-alkylated morpholines is well-understood and typically proceeds via α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. uobaghdad.edu.iq This is a favorable process as it leads to the formation of a stable, resonance-stabilized cation. For 3-(Oxolan-3-ylmethyl)morpholine, the most likely fragmentation pathway would involve cleavage of the C-C bond between the methylene bridge and the oxolane ring, or cleavage within the morpholine ring itself. The mass spectrum of the morpholine cation often shows characteristic fragment ions. researchgate.net

Predicted Fragmentation Pattern for 3-(Oxolan-3-ylmethyl)morpholine

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 171 | Molecular Ion |

| [M - CH₂-oxolane]⁺ | 86 | Loss of the oxolan-3-ylmethyl radical |

| [Morpholine-CH₂]⁺ | 100 | Cleavage of the C-N bond in the morpholine ring |

| [Oxolane-CH₂]⁺ | 71 | Cleavage of the C-N bond in the morpholine ring |

X-ray Crystallography for Precise Solid-State Structure Determination

Mechanistic Investigations in Chemical Transformations Involving 3 Oxolan 3 Ylmethyl Morpholine

Elucidation of Reaction Pathways and Identification of Intermediates in Synthetic Protocols

While specific literature detailing the mechanistic investigation of the synthesis of 3-(Oxolan-3-ylmethyl)morpholine is scarce, plausible reaction pathways can be inferred from established methods for the synthesis of N-alkylated morpholines and related heterocyclic compounds. A common and direct route for the synthesis of 3-(Oxolan-3-ylmethyl)morpholine is the N-alkylation of morpholine (B109124) with a reactive derivative of 3-methyltetrahydrofuran.

One probable synthetic route involves the nucleophilic substitution reaction between morpholine and a 3-(halomethyl)tetrahydrofuran, such as 3-(chloromethyl)tetrahydrofuran (B1289982) or 3-(bromomethyl)tetrahydrofuran, or a derivative with a better leaving group like 3-(tosyloxymethyl)tetrahydrofuran. The reaction mechanism is a classic SN2 (bimolecular nucleophilic substitution) pathway. In this process, the nitrogen atom of the morpholine ring, acting as a nucleophile, attacks the electrophilic carbon atom of the methyl group attached to the tetrahydrofuran (B95107) ring, displacing the leaving group (e.g., halide or tosylate).

The reaction pathway can be depicted as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the carbon atom of the -CH2-X group (where X is a leaving group) of the oxolane derivative.

Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is partially formed and the C-X bond is partially broken.

Product Formation: The leaving group departs, leading to the formation of a protonated 3-(Oxolan-3-ylmethyl)morpholine (a quaternary ammonium (B1175870) salt) as an intermediate.

Deprotonation: A base, which can be another molecule of morpholine or an added non-nucleophilic base, abstracts the proton from the nitrogen atom to yield the final product, 3-(Oxolan-3-ylmethyl)morpholine.

An alternative pathway involves the reductive amination of 3-formyltetrahydrofuran with morpholine. This two-step one-pot process would first involve the formation of an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH4) or hydrogen with a suitable catalyst.

Another synthetic strategy could start from 3-aminomethyltetrahydrofuran. google.comchemicalbook.com This primary amine can then be reacted with a bis(2-haloethyl) ether, such as bis(2-chloroethyl) ether, in the presence of a base. This reaction would proceed via a double N-alkylation to form the morpholine ring. The identification of intermediates in such reactions would typically involve spectroscopic techniques like NMR and Mass Spectrometry during the reaction monitoring.

Below is a table summarizing related synthetic approaches for substituted morpholines, which can serve as a model for the synthesis of 3-(Oxolan-3-ylmethyl)morpholine.

| Precursors | Reagents and Conditions | Product | Yield | Reference |

| Morpholine, Methanol | CuO–NiO/γ–Al2O3 catalyst, 220 °C, 0.9 MPa | N-methylmorpholine | 93.8% | researchgate.net |

| 1,2-Amino alcohol, Ethylene (B1197577) sulfate (B86663) | tBuOK | Substituted morpholine | High | chemrxiv.org |

| N-benzyl-2-aminoethanol, α-chlorododecanal | Base-catalyzed cyclization | Substituted morpholine | - | researchgate.net |

| Aminoalkyne substrates | Ru catalyst, [(S,S)-Ts-DPEN] ligand | 3-substituted morpholines | High |

Studies of Electrochemical Reaction Mechanisms (e.g., Electrooxidation)

For 3-(Oxolan-3-ylmethyl)morpholine, a similar mechanism can be postulated. The presence of the oxolan-3-ylmethyl substituent on the nitrogen atom would likely influence the oxidation potential. The alkyl group is generally electron-donating, which could make the nitrogen atom more electron-rich and thus easier to oxidize compared to unsubstituted morpholine. However, the ether oxygen in the oxolane ring might exert a slight electron-withdrawing inductive effect, potentially counteracting the alkyl group's effect to some extent.

A hypothetical electrooxidation mechanism would involve:

Electron Transfer: The nitrogen atom of 3-(Oxolan-3-ylmethyl)morpholine undergoes a one-electron oxidation at the anode to form a radical cation.

Deprotonation: The radical cation could then lose a proton from the carbon atom adjacent to the nitrogen, leading to the formation of an α-amino radical.

Further Reactions: This radical intermediate could then participate in various subsequent reactions, such as coupling with other species in the reaction mixture.

Further experimental studies, such as cyclic voltammetry and controlled-potential electrolysis coupled with product analysis, would be necessary to elucidate the precise electrochemical reaction mechanism for 3-(Oxolan-3-ylmethyl)morpholine.

Analysis of Nucleophilic Reaction Dynamics of the Morpholine Amine

The nitrogen atom in the morpholine ring of 3-(Oxolan-3-ylmethyl)morpholine possesses a lone pair of electrons, making it a nucleophile. The nucleophilicity of this amine is a key factor in many of its chemical transformations. The structure of the molecule influences these nucleophilic properties.

The morpholine ring itself contains an ether oxygen atom, which is electron-withdrawing. This inductive effect reduces the electron density on the nitrogen atom, making morpholine a weaker base and a less potent nucleophile compared to piperidine, its carbocyclic analogue. researchgate.net This reduced nucleophilicity, however, can be advantageous in certain reactions by minimizing side reactions.

The substituent at the nitrogen atom, the oxolan-3-ylmethyl group, also modulates the nucleophilicity. This alkyl group is primarily electron-donating through an inductive effect, which tends to increase the electron density on the nitrogen atom. This effect would enhance the nucleophilicity of the amine compared to unsubstituted morpholine. The ether oxygen within the oxolane ring is relatively distant from the morpholine nitrogen and its inductive effect on the nitrogen's nucleophilicity is likely to be minor compared to the effect of the morpholine's own oxygen atom.

Therefore, the nucleophilic reactivity of the morpholine amine in 3-(Oxolan-3-ylmethyl)morpholine is a balance of these electronic effects. It is expected to be a moderately strong nucleophile, capable of participating in a variety of reactions such as:

Alkylation and Acylation: Reacting with alkyl halides and acyl chlorides to form quaternary ammonium salts and amides, respectively.

Michael Addition: Adding to α,β-unsaturated carbonyl compounds.

Mannich Reaction: Condensing with an aldehyde and an active hydrogen-containing compound.

The dynamics of these reactions would be influenced by steric factors as well. The bulky oxolan-3-ylmethyl group might hinder the approach of the nucleophile to sterically congested electrophiles.

Influence of Substituents on Regioselectivity and Diastereocontrol in Ring Systems

The synthesis of 3-(Oxolan-3-ylmethyl)morpholine presents interesting stereochemical considerations. The 3-position of the oxolane ring is a chiral center, meaning that 3-(Oxolan-3-ylmethyl)morpholine can exist as a pair of enantiomers, (R)-3-(Oxolan-3-ylmethyl)morpholine and (S)-3-(Oxolan-3-ylmethyl)morpholine. If the synthesis starts from a racemic mixture of a 3-substituted oxolane derivative, the final product will also be a racemic mixture.

To achieve a diastereoselective or enantioselective synthesis, one would need to employ stereocontrolled synthetic strategies. For instance, starting with an enantiomerically pure precursor, such as (R)- or (S)-3-(hydroxymethyl)tetrahydrofuran, would lead to the corresponding enantiomer of the final product.

In reactions involving the formation of new stereocenters on the morpholine ring, the existing chiral center in the oxolan-3-ylmethyl substituent can influence the stereochemical outcome. This is known as diastereocontrol. For example, if a reaction were to introduce a substituent at the 2- or 3-position of the morpholine ring, the oxolan-3-ylmethyl group could direct the incoming group to a specific face of the morpholine ring, leading to the preferential formation of one diastereomer over the other.

Several strategies for the diastereoselective synthesis of substituted morpholines have been reported in the literature, which could be adapted for derivatives of 3-(Oxolan-3-ylmethyl)morpholine. nih.govrsc.org These methods often rely on the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemistry of the newly formed ring.

The table below provides examples of diastereoselective morpholine syntheses from the literature, illustrating the high levels of control that can be achieved.

| Substrates | Catalyst/Reagent | Product | Diastereomeric Ratio (d.r.) | Reference |

| Nitrogen-tethered allenols | Rhodium catalyst | 2,5-disubstituted morpholines | up to >99:1 | rsc.org |

| 2-Tosyl-1,2-oxazetidine, α-formyl carboxylates | Base catalysis | Substituted morpholine hemiaminals | Diastereoselective | nih.gov |

Applications of 3 Oxolan 3 Ylmethyl Morpholine in Pure Chemical Research

Role as a Synthetic Building Block in the Construction of Complex Molecular Architectures

The utility of 3-(Oxolan-3-ylmethyl)morpholine as a synthetic building block stems from the inherent properties of its constituent rings. The morpholine (B109124) heterocycle is a recognized structural unit in many bioactive compounds and FDA-approved drugs. nih.govdigitellinc.com Its presence can improve the pharmacokinetic profile of a molecule. researchgate.net Similarly, the oxolane ring offers conformational flexibility and hydrogen-bonding capacity. The combination of these two sp³-rich scaffolds in a single molecule creates a bifunctional building block ideal for constructing complex, three-dimensional molecular architectures.

| Example of Complex Molecule Synthesized from a Morpholine Building Block | Synthetic Utility |

| 3,3'-Bimorpholine Derivatives | Used as organocatalysts for asymmetric Michael additions. nih.gov |

| Morpholin-3-one Fused Quinazolines | Serve as EGFR tyrosine kinase inhibitors for anticancer research. nih.gov |

| 2,4-Disubstituted Morpholines | Developed as selective ligands for the dopamine (B1211576) D4 receptor. nih.gov |

| Morpholine-Substituted 1,2,3-Triazoles | Synthesized via cycloaddition reactions for creating novel heterocyclic systems. beilstein-journals.org |

Participation in Novel Organic Synthesis Methodologies (e.g., Cycloaddition Reactions, Aminomethinylation)

The reactivity of 3-(Oxolan-3-ylmethyl)morpholine allows it to participate in the development of new synthetic methods. A notable example is its role in novel cycloaddition reactions. Research has shown that morpholine can mediate a defluorinative cycloaddition of gem-difluoroalkenes and organic azides to produce 1,5-disubstituted-1,2,3-triazoles that bear a morpholine moiety at the C-4 position. beilstein-journals.org

In this process, the morpholine acts as a base and a nucleophile. It first attacks the α-position of the gem-difluoroalkene, which is followed by an elimination step. beilstein-journals.org This sequence generates an aminoalkyne intermediate that subsequently undergoes a [3+2] azide-alkyne cycloaddition to form the final, fully substituted triazole product. beilstein-journals.org The regioselectivity of the final product is dictated by the initial nucleophilic attack of the morpholine. beilstein-journals.org Although not specifically documented for 3-(Oxolan-3-ylmethyl)morpholine, its structural similarity to morpholine suggests it could participate in analogous transformations.

The secondary amine of the morpholine ring also makes it a suitable candidate for aminomethinylation reactions. These reactions involve the addition of a C-N bond across a double or triple bond, and are a powerful tool for synthesizing nitrogen-containing compounds. The nucleophilic nature of the morpholine nitrogen allows it to react with electrophilic carbon species, initiating cascades that can lead to complex heterocyclic products.

Contribution to the Exploration of Chemical Space with Diverse Molecular Scaffolds

The exploration of chemical space—the ensemble of all possible molecules—is a cornerstone of modern drug discovery and chemical biology. A key goal is to synthesize molecules with diverse three-dimensional (3D) shapes, as molecular shape is critical for biological recognition. rsc.org Historically, many compound libraries have been dominated by flat, aromatic structures. There is a significant need for building blocks that can generate more complex, sp³-rich scaffolds. researchgate.net

3-(Oxolan-3-ylmethyl)morpholine is an excellent contributor to this effort. Its non-aromatic, chiral, and conformationally flexible structure is ideal for use in Diversity-Oriented Synthesis (DOS). researchgate.netresearchgate.net DOS programs use such building blocks in divergent synthetic pathways to rapidly generate libraries of compounds with significant skeletal diversity. researchgate.net

The use of morpholine-containing building blocks allows chemists to access a wide range of molecular scaffolds. researchgate.net By selecting different starting materials and reaction conditions, various bicyclic and polycyclic systems can be created. researchgate.net For instance, morpholine derivatives have been used to create libraries of peptidomimetics, 2,5-diketopiperazines, and other complex heterocyclic structures. researchgate.net The incorporation of the oxolane moiety from 3-(Oxolan-3-ylmethyl)morpholine adds another layer of structural and functional diversity, introducing additional stereocenters and hydrogen bond acceptors. This systematic expansion of saturated, drug-like scaffolds helps to populate underrepresented regions of chemical space with high-quality, 3D molecules suitable for screening against biological targets. nih.govrsc.org

| Scaffold Type Derived from Morpholine Precursors | Synthetic Approach | Reference |

| Bicyclic Morpholine Lactones | Combination of sugar/tartaric acid and amino acid derivatives | researchgate.net |

| Diketopiperazine and 2-Oxopiperazine Scaffolds | Lactone aminolysis combined with cyclization | researchgate.net |

| 3-Aza-6,8-dioxabicyclo[3.2.1]octanes | Condensation of N-benzylamino alcohols with tartaric acid derivatives | researchgate.net |

| 2-Oxa-5-azabicyclo[4.1.0]heptanes | Intramolecular functional group-pairing of Mannich reaction products | researchgate.net |

Use in the Development of Analytical Chemistry Techniques (e.g., Electrochemical Assays)

While direct application of 3-(Oxolan-3-ylmethyl)morpholine in electrochemical assays is not extensively documented, the broader class of morpholine derivatives has found use in the development of analytical methods. For example, morpholine-based ionic liquids have been synthesized and used as catalysts and eco-friendly media in chemical reactions, with their properties being characterized by various analytical techniques. lidsen.com

The structural features of 3-(Oxolan-3-ylmethyl)morpholine suggest potential utility in this area. The nitrogen atom of the morpholine ring can be protonated or coordinated to metal centers, making it electrochemically active under certain conditions. This property could be exploited in the design of electrochemical sensors. For instance, the compound could be immobilized on an electrode surface to create a chemically modified electrode. Such an electrode could then be used for the selective detection of analytes that can interact with the morpholine or oxolane moieties, such as metal ions or specific organic molecules, through changes in current or potential. Although this remains a prospective application, the known roles of related heterocyclic compounds in analytical chemistry provide a basis for future research into this area. lidsen.com

Future Research and Theoretical Perspectives for 3-(Oxolan-3-ylmethyl)morpholine

While 3-(Oxolan-3-ylmethyl)morpholine is a structurally defined chemical entity, it remains a compound with limited specific data in published scientific literature uni.lunih.gov. Its structure, combining the privileged morpholine scaffold with an oxolane (tetrahydrofuran) moiety, suggests significant potential for future investigation. The morpholine ring is a cornerstone in medicinal chemistry, valued for its ability to improve pharmacokinetic profiles and engage in crucial molecular interactions e3s-conferences.orgnih.govresearchgate.net. This article outlines key future research directions and theoretical frameworks for systematically exploring the potential of 3-(Oxolan-3-ylmethyl)morpholine.

Q & A

Q. Q1. How can researchers optimize the synthesis of 3-(Oxolan-3-ylmethyl)morpholine to improve yield and purity?

Methodological Answer:

- Reagent Selection : Use regioselective alkylation agents (e.g., alkyl halides) to functionalize the morpholine core, as demonstrated in similar morpholine derivatives .

- Purification : Employ column chromatography with gradients of methanol in dichloromethane (0–8%) for intermediate purification, followed by recrystallization from ethyl acetate to isolate high-purity products .

- Catalytic Conditions : Optimize reaction temperature (e.g., 40–45°C for 6 hours) and stoichiometric ratios, as seen in transamination reactions involving morpholine .

Q. Q2. What analytical techniques are essential for characterizing 3-(Oxolan-3-ylmethyl)morpholine?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm substituent positions and stereochemistry. For example, δ 3.31–4.11 ppm (morpholine protons) and δ 145–169 ppm (carbonyl carbons) are critical markers .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] or [M+Na] peaks) with <5 ppm error .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Intermediate Research: Biological and Chemical Stability

Q. Q3. How can researchers evaluate the biological activity of 3-(Oxolan-3-ylmethyl)morpholine in anticancer assays?

Methodological Answer:

- In Vitro Screening : Use cell viability assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM. Reference IC values from structurally related morpholine derivatives (e.g., 10–50 µM ).

- Target Identification : Perform kinase inhibition assays or molecular docking studies to predict interactions with enzymes like PI3K or mTOR, leveraging homology models from PubChem data .

Q. Q4. What protocols ensure the chemical stability of 3-(Oxolan-3-ylmethyl)morpholine under experimental conditions?

Methodological Answer:

- Degradation Studies : Expose the compound to accelerated conditions (40°C, 75% RH for 4 weeks) and analyze degradation products via LC-MS. Monitor hydrolytic stability, particularly at the oxolane-morpholine junction .

- Storage Recommendations : Store in amber vials at -20°C under inert gas (N) to prevent oxidation, as suggested for morpholine N-oxides .

Advanced Research: Mechanistic and Structural Studies

Q. Q5. How can contradictory bioactivity data for morpholine derivatives be resolved?

Methodological Answer:

- Dose-Response Analysis : Replicate assays across multiple cell lines and validate with orthogonal methods (e.g., apoptosis vs. proliferation assays). For example, discrepancies in antioxidant activity (AOA) were resolved by standardizing optical density measurements across labs .

- Structural Confirmation : Re-examine stereochemistry via X-ray crystallography, as chiral centers in morpholine derivatives (e.g., (R)-3-methylmorpholine) significantly impact activity .

Q. Q6. What strategies are effective for studying structure-activity relationships (SAR) in 3-(Oxolan-3-ylmethyl)morpholine analogs?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified oxolane or morpholine groups (e.g., fluorination at the 5-position or methyl substitution) and compare bioactivity. For example, trifluoromethyl groups enhanced binding affinity in thiazole-morpholine hybrids .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G**) to correlate electronic properties (HOMO-LUMO gaps) with experimental IC values .

Q. Q7. How can reaction mechanisms for morpholine functionalization be elucidated?

Methodological Answer:

- Isotopic Labeling : Track incorporation during oxidation reactions (e.g., using HO) to confirm intermediates .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps, as applied in morpholine N-alkylation .

Data Analysis and Reproducibility

Q. Q8. What statistical methods address variability in biological assay data for morpholine derivatives?

Methodological Answer:

- ANOVA Testing : Apply one-way ANOVA with post-hoc Tukey tests to compare group means (e.g., antioxidant activity across triazole-morpholine derivatives) .

- Outlier Detection : Use Grubbs’ test to exclude anomalous data points in dose-response curves .

Q. Q9. How should researchers validate synthetic reproducibility for 3-(Oxolan-3-ylmethyl)morpholine?

Methodological Answer:

- Batch-to-Batch Analysis : Synthesize three independent batches and compare purity (HPLC), yield, and spectral data (NMR, MS). Report RSD values for key metrics (<5% acceptable) .

- Cross-Lab Validation : Collaborate with external labs to replicate synthesis and bioassays, ensuring protocols are robust .

Q. Q10. What computational tools predict the pharmacokinetic properties of 3-(Oxolan-3-ylmethyl)morpholine?

Methodological Answer:

- ADMET Modeling : Use SwissADME or ADMETLab 2.0 to estimate logP (1–3), BBB permeability, and CYP450 interactions. For example, morpholine derivatives often show moderate bioavailability (40–60%) .

- Molecular Dynamics : Simulate binding stability (RMSD <2 Å) with targets like EGFR or PARP using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.